1H-Pyrazole-4-acetic acid, 3,5-dimethyl-1-(6-fluoro-4-methyl-2-quinolinyl)-
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Overview
Description
1H-Pyrazole-4-acetic acid, 3,5-dimethyl-1-(6-fluoro-4-methyl-2-quinolinyl)- is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is notable for its unique structure, which includes a quinoline moiety substituted with a fluorine atom and a methyl group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole-4-acetic acid, 3,5-dimethyl-1-(6-fluoro-4-methyl-2-quinolinyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds. The reaction conditions often involve the use of catalysts such as silver or copper, and the reactions are carried out under mild conditions to ensure high yields and selectivity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of heterogeneous catalysts, such as Amberlyst-70, can also be employed to facilitate the reaction and simplify the workup process .
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazole-4-acetic acid, 3,5-dimethyl-1-(6-fluoro-4-methyl-2-quinolinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted quinoline moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1H-Pyrazole-4-acetic acid, 3,5-dimethyl-1-(6-fluoro-4-methyl-2-quinolinyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 1H-Pyrazole-4-acetic acid, 3,5-dimethyl-1-(6-fluoro-4-methyl-2-quinolinyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The quinoline moiety, in particular, is known to interact with DNA and proteins, affecting various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole-1-acetic acid: Lacks the quinoline moiety and fluorine substitution.
1H-Pyrazole-3-carboxylic acid: Contains a carboxyl group instead of the acetic acid moiety.
Indole derivatives: Share some structural similarities but differ in the nitrogen atom positioning and overall ring structure
Uniqueness
The uniqueness of 1H-Pyrazole-4-acetic acid, 3,5-dimethyl-1-(6-fluoro-4-methyl-2-quinolinyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its binding affinity to molecular targets, while the quinoline moiety provides additional sites for interaction with biological molecules.
Properties
CAS No. |
109274-62-6 |
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Molecular Formula |
C17H16FN3O2 |
Molecular Weight |
313.33 g/mol |
IUPAC Name |
2-[1-(6-fluoro-4-methylquinolin-2-yl)-3,5-dimethylpyrazol-4-yl]acetic acid |
InChI |
InChI=1S/C17H16FN3O2/c1-9-6-16(19-15-5-4-12(18)7-13(9)15)21-11(3)14(8-17(22)23)10(2)20-21/h4-7H,8H2,1-3H3,(H,22,23) |
InChI Key |
WCWNUBKSZZUXQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)F)N3C(=C(C(=N3)C)CC(=O)O)C |
Origin of Product |
United States |
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